molecular formula C9H20N2O2S B6627847 N-methyl-2-[(2-methylcyclopentyl)amino]ethanesulfonamide

N-methyl-2-[(2-methylcyclopentyl)amino]ethanesulfonamide

Cat. No.: B6627847
M. Wt: 220.33 g/mol
InChI Key: XRMMDBUCLIANSG-UHFFFAOYSA-N
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Description

N-methyl-2-[(2-methylcyclopentyl)amino]ethanesulfonamide is a chemical compound with a unique structure that includes a sulfonamide group, a cyclopentyl ring, and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[(2-methylcyclopentyl)amino]ethanesulfonamide typically involves the reaction of 2-methylcyclopentylamine with N-methyl-2-chloroethanesulfonamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[(2-methylcyclopentyl)amino]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or organic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclopentyl ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-methyl-2-[(2-methylcyclopentyl)amino]ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-[(2-methylcyclopentyl)amino]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved in its mechanism of action can include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclopentanol: Shares the cyclopentyl ring structure but lacks the sulfonamide group.

    N-methyl-2-phenylethylamine: Contains a similar ethylamine chain but differs in the aromatic ring structure.

Uniqueness

N-methyl-2-[(2-methylcyclopentyl)amino]ethanesulfonamide is unique due to its combination of a sulfonamide group with a cyclopentyl ring and an ethylamine chain

Properties

IUPAC Name

N-methyl-2-[(2-methylcyclopentyl)amino]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S/c1-8-4-3-5-9(8)11-6-7-14(12,13)10-2/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMMDBUCLIANSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1NCCS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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